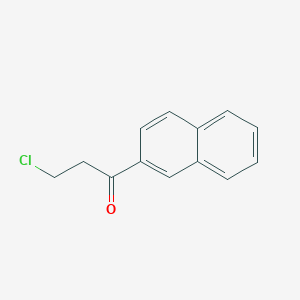

2-Chloroethyl-2-naphthylketone

Description

2-Chloroethyl-2-naphthylketone is a chloro-substituted aromatic ketone characterized by a 2-naphthyl group linked to a 2-chloroethyl ketone moiety. Chloroethyl groups are known for their alkylating capacity, which can modify biological macromolecules, a property shared with nitrosoureas and acetamide derivatives discussed in the literature .

Properties

CAS No. |

22422-70-4 |

|---|---|

Molecular Formula |

C13H11ClO |

Molecular Weight |

218.68 g/mol |

IUPAC Name |

3-chloro-1-naphthalen-2-ylpropan-1-one |

InChI |

InChI=1S/C13H11ClO/c14-8-7-13(15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2 |

InChI Key |

BOPNREWBDVBOKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)CCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogs and Functional Group Analysis

The compound shares structural motifs with several classes of bioactive molecules:

Key Observations :

- Reactivity: Nitrosoureas (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) undergo decomposition to generate alkylating and carbamoylating species, enabling dual interactions with DNA and proteins .

- Lipophilicity : The naphthyl group in this compound enhances lipophilicity, akin to nitrosoureas with cyclohexyl substituents, which improves blood-brain barrier penetration in anticancer applications .

Table 1: Comparative Physicochemical Data

*Predicted values based on structural analogs.

Mechanistic Insights :

- Nitrosoureas: Exhibit dual alkylating (via chloroethyl) and carbamoylating (via isocyanate release) activities, enabling crosslinking of DNA and protein modification . Their efficacy against intracerebral L1210 leukemia correlates with high lipophilicity and non-ionized states .

- Their stability and synthetic utility highlight structural rather than therapeutic applications.

Research Findings and Hypotheses

- Toxicity vs. Efficacy : emphasizes that optimal nitrosoureas balance alkylating activity and solubility. For this compound, high lipophilicity (logP ~3.5) might increase toxicity risks without compensatory therapeutic benefits .

- Molecular Interactions : Unlike nitrosoureas, which bind nucleic acids and proteins (), this compound’s ketone group may limit covalent interactions, reducing its biological impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.